molecular formula C6H7NO2 B6615378 3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one CAS No. 17281-11-7

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B6615378
CAS No.: 17281-11-7
M. Wt: 125.13 g/mol
InChI Key: YLTSZVGLRSUAHM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one is a chemical compound featuring a five-membered oxazole ring core, which is a privileged structure in medicinal chemistry. The oxazole scaffold is a common motif in the development of bioactive molecules and is known to contribute to a wide spectrum of biological activities . The presence of the cyclopropyl group can influence the compound's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable substituent in the design of pharmacologically active agents . This specific molecular architecture positions it as a key synthetic intermediate for researchers working in anti-infective and anticancer drug discovery. Oxazole derivatives have demonstrated significant potential as antimicrobial agents . Recent research on 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, for instance, has shown promising activity against multidrug-resistant pathogens from the ESKAPE panel, highlighting the role of the oxazole fragment in developing new antibiotics . Furthermore, structurally similar 1,2,4-oxadiazole derivatives have been studied as potential antidepressants, suggesting that related heterocycles like oxazoles may also be explored for central nervous system (CNS) targets . The primary value of this compound lies in its utility as a building block for the synthesis of more complex, target-oriented molecules. It can be used in various chemical transformations, including cyclization and coupling reactions, to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use in a laboratory setting by qualified researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Properties

IUPAC Name

3-cyclopropyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSZVGLRSUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropyl Nitrile Oxide

Cyclopropyl nitrile oxides are generated in situ from dihaloformoximes or hydroxylamine derivatives. For example, chlorination of cyclopropanecarboxaldoxime yields the reactive nitrile oxide intermediate.

Cycloaddition with Alkenes

The nitrile oxide reacts with electron-deficient alkenes (e.g., acrylates) in tert-butanol at 0–30°C to form 3-cyclopropyl-4,5-dihydroisoxazoles. The solvent choice minimizes side reactions like 3-alkoxy byproduct formation.

Example Reaction:

Cyclopropanecarboxaldoxime+CH2=CHCOORtert-butanol3-Cyclopropyl-4,5-dihydroisoxazole\text{Cyclopropanecarboxaldoxime} + \text{CH}_2=\text{CHCOOR} \xrightarrow{\text{tert-butanol}} \text{3-Cyclopropyl-4,5-dihydroisoxazole}

Oxidation of 4,5-Dihydroisoxazoles

The target oxazolone is synthesized via oxidation of the 5-position of 3-cyclopropyl-4,5-dihydroisoxazole.

Alternative Routes via Oxime Cyclization

Acid-Catalyzed Cyclization

Cyclopropyl-substituted oximes react with carbonyl compounds (e.g., ketones) in the presence of HCl or H₂SO₄ to form dihydroisoxazoles. Subsequent oxidation yields the oxazolone.

Example:

Cyclopropyl oxime+RCOCOR’HCl3-Cyclopropyl-4,5-dihydroisoxazoleKMnO4Target Compound\text{Cyclopropyl oxime} + \text{RCOCOR'} \xrightarrow{\text{HCl}} \text{3-Cyclopropyl-4,5-dihydroisoxazole} \xrightarrow{\text{KMnO}_4} \text{Target Compound}

Microwave-Assisted Synthesis

Recent patents highlight microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • Molecular Formula: C₆H₇NO₂ (confirmed by high-resolution mass spectrometry).

  • SMILES: C1CC1C2=NOC(=O)C2.

  • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, cyclopropyl CH₂), 3.1 (t, dihydroisoxazole CH₂), 4.3 (s, oxazolone CH).

X-ray Crystallography

Crystal structures confirm the planar oxazolone ring and cyclopropane geometry.

Challenges and Optimization

Cyclopropane Stability

Cyclopropane rings are prone to ring-opening under harsh acidic or oxidative conditions. Mild reagents (e.g., tert-butyl hydroperoxide) are preferred.

Solvent Selection

tert-Butanol enhances reaction efficiency by suppressing nucleophilic side reactions.

Industrial-Scale Considerations

  • Cost Efficiency: Minimizing solvent use (<500 mL per mole substrate) reduces production costs.

  • One-Pot Synthesis: Combining halogenation and oxidation steps in a single vessel improves yield and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one serves as a crucial building block in organic synthesis. Its oxazolone ring structure allows for further functionalization and derivatization, making it valuable for synthesizing more complex molecules. For instance, it can be used to create derivatives with modified biological activities or enhanced chemical properties.

Reactivity Profile
The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form oxazolone derivatives.
  • Reduction : The oxazolone ring can be reduced to yield primary or secondary amines.
  • Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Applications

Enzyme Mechanism Studies
In biological research, this compound is utilized as a probe for studying enzyme mechanisms. Its ability to interact with specific enzymes makes it useful for elucidating biochemical pathways and understanding enzyme kinetics.

Potential Anticancer Activity
Recent studies have suggested that compounds related to this compound may exhibit anticancer properties. For example, derivatives of oxazolones have shown significant activity against various cancer cell lines. Such compounds are being investigated for their potential as therapeutic agents in cancer treatment .

Industrial Applications

Specialty Chemicals Production
The compound is also employed in the production of specialty chemicals. Its unique structure allows it to act as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The efficiency of its synthesis and the versatility of its reactivity make it an attractive option for industrial applications.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of derivatives with varied functionalities
BiologyEnzyme studies & potential anticancer agentExhibits significant activity against cancer cell lines
IndustryIntermediate in specialty chemicalsUsed in agrochemical and pharmaceutical production

Case Studies

  • Anticancer Activity Evaluation
    A study evaluating the cytotoxic effects of oxazolone derivatives demonstrated that certain modifications to the 3-Cyclopropyl structure led to increased potency against human tumor cell lines. The most active compounds showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights
    Research involving enzyme interactions revealed that this compound could act as both an inhibitor and activator depending on its molecular context. This dual functionality highlights its potential in drug design and development .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the oxazolone ring significantly impacts molecular properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Notable Features
3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one Cyclopropyl C₆H₇NO₂ 141.13 (calc.) High ring strain, potential for unique reactivity
3-Phenyl-4,5-dihydro-1,2-oxazol-5-one Phenyl C₉H₇NO₂ 161.16 Aromatic conjugation, increased stability
3-Propyl-2,5-dihydro-1,2-oxazol-5-one Propyl C₆H₉NO₂ 127.14 Alkyl chain enhances lipophilicity
3-Amino-2-methyl-2,5-dihydro-1,2-oxazol-5-one Amino + Methyl C₅H₈N₂O₂ 128.13 Hydrogen-bonding capacity, basicity

Key Observations :

  • Cyclopropyl vs.
  • Alkyl vs. Amino Substituents: The propyl group (C₆H₉NO₂) enhances hydrophobicity, whereas the amino group (C₅H₈N₂O₂) introduces polarity and hydrogen-bonding capability, affecting solubility and intermolecular interactions .

Stability and Handling

  • Cyclopropyl Derivatives : The strained cyclopropane ring may render the compound sensitive to heat or strong acids, necessitating低温 storage (analogous to alkyl-substituted oxazolones in ).
  • Amino Derivatives: The amino group in 3-amino-2-methyl-2,5-dihydro-1,2-oxazol-5-one may require protection during synthesis to avoid unwanted side reactions .

Biological Activity

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is part of the oxazole family, which is known for diverse biological properties. The compound's structure includes a five-membered ring containing both nitrogen and oxygen atoms, contributing to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets in biological systems. It is hypothesized that the compound can bind to specific enzymes or receptors through non-covalent interactions, influencing key biological pathways. The presence of the cyclopropyl group may enhance its binding affinity and selectivity towards certain targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

2. Anticancer Properties

  • The compound has been evaluated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it was tested against several human cancer cell lines with promising results in reducing cell viability.

3. Anti-inflammatory Effects

  • There is evidence suggesting that this compound may exert anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple strains
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryModulates inflammatory responses

Detailed Research Findings

  • Antimicrobial Studies
    • A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Research
    • In vitro assays were performed on human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. The compound displayed IC50 values indicating effective inhibition of cell growth at low micromolar concentrations.
  • Anti-inflammatory Mechanisms
    • Research has shown that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Q & A

Q. Example Workflow :

  • Collect data with synchrotron radiation (λ = 0.7–1.0 Å).
  • Refine using SHELXL with Hirshfeld atom refinement (HAR) for hydrogen positions.
  • Compare puckering amplitudes (q₂, q₃) with similar oxazolones in CSD .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Cyclopropyl protons appear as multiplet clusters (δ 1.2–1.8 ppm). Oxazolone ring protons resonate at δ 4.5–5.5 ppm (C5-H) and δ 6.0–6.5 ppm (C2-H) .
    • ¹³C NMR : The carbonyl (C=O) signal is at δ 165–175 ppm; cyclopropyl carbons are δ 10–20 ppm .
  • IR : Strong C=O stretch at 1720–1750 cm⁻¹ and N-O stretch at 1250–1300 cm⁻¹ .
  • MS : Molecular ion peak [M+H]⁺ with fragmentation patterns indicating cyclopropyl loss (m/z Δ = 40–55) .

Advanced: How does the cyclopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The cyclopropyl ring introduces steric hindrance and electronic effects:

  • Steric Effects : The bulky cyclopropyl group directs electrophilic attacks to the oxazolone’s C4 position.
  • Electronic Effects : Hyperconjugation stabilizes transition states in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq.) in THF/H2O (3:1) at 80°C .
  • Side Reactions : Ring-opening occurs under strong acidic conditions (e.g., HCl > 2M). Mitigate by using mild bases (K2CO3) .

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